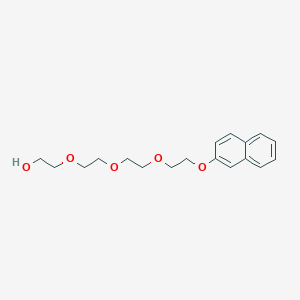

2-(2-(2-(2-(Naphthalen-2-yloxy)ethoxy)ethoxy)ethoxy)ethanol

Description

Properties

IUPAC Name |

2-[2-[2-(2-naphthalen-2-yloxyethoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O5/c19-7-8-20-9-10-21-11-12-22-13-14-23-18-6-5-16-3-1-2-4-17(16)15-18/h1-6,15,19H,7-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNAUVSMBOXAZFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCOCCOCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80612084 | |

| Record name | 2-[2-(2-{2-[(Naphthalen-2-yl)oxy]ethoxy}ethoxy)ethoxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77544-65-1 | |

| Record name | 2-[2-(2-{2-[(Naphthalen-2-yl)oxy]ethoxy}ethoxy)ethoxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(2-(Naphthalen-2-yloxy)ethoxy)ethoxy)ethoxy)ethanol typically involves the following steps:

Starting Material: The synthesis begins with naphthol, which is reacted with ethylene oxide to introduce the first ethoxy group.

Subsequent Ethoxylation: The intermediate product is then subjected to further ethoxylation reactions using ethylene oxide under basic conditions to sequentially add more ethoxy groups.

Final Step: The final product, this compound, is obtained after purification processes such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as potassium hydroxide, can also enhance the efficiency of the ethoxylation process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(2-(Naphthalen-2-yloxy)ethoxy)ethoxy)ethoxy)ethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the naphthalene ring to a dihydronaphthalene derivative.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various naphthalene derivatives, such as naphthaldehydes, naphthoic acids, and substituted naphthalenes.

Scientific Research Applications

2-(2-(2-(2-(Naphthalen-2-yloxy)ethoxy)ethoxy)ethoxy)ethanol is a complex organic compound featuring a naphthalene moiety linked to a lengthy ethylene glycol ether chain. It has a molecular formula of and a molecular weight of approximately 320.4 g/mol . The compound's structure includes multiple ether linkages and a hydroxyl group, influencing its solubility and potential reactivity.

Chemical Properties and Reactions

The chemical behavior of this compound is influenced by its functional groups. The hydroxyl group can participate in hydrogen bonding, while the ether linkages may undergo cleavage under acidic or basic conditions. The naphthalene ring can engage in electrophilic aromatic substitution reactions, making it a versatile compound for chemical modifications.

Synthesis

The synthesis of this compound typically involves multi-step reactions, requiring careful control of reaction conditions to ensure high yields and purity of the final product.

Applications

The applications of this compound are diverse. While specific applications are not detailed in the provided search results, the compound's structural features suggest potential uses in various fields:

- Solvent and Surfactant: Similar compounds like octaethylene glycol, which has a simpler structure without aromatic groups, are used as solvents and surfactants.

- High-Performance Materials: Compounds like ethylene glycol di-naphthyl ether, which contains two naphthalene units, are used in high-performance materials.

- Industrial Applications: Triethylene glycol monoethyl ether, with a shorter chain, is commonly used as a solvent in industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-(2-(2-(Naphthalen-2-yloxy)ethoxy)ethoxy)ethoxy)ethanol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The ethoxy chains provide flexibility, allowing the compound to adapt to different molecular environments. The naphthalene core can engage in π-π stacking interactions, which are crucial for its binding affinity to certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the glycol ether family, which includes molecules with alkyl/aryl groups connected to oligo(ethylene glycol) chains. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Key Observations:

Structural Differences: The target compound’s naphthalen-2-yloxy group distinguishes it from aliphatic analogs (e.g., 2-(2-methoxyethoxy)ethanol). This aromatic moiety enhances rigidity and UV absorbance, making it suitable for photochemical applications . Compared to tetraethylene glycol, the naphthalene substitution reduces water solubility but improves compatibility with hydrophobic matrices .

Physical Properties: Molecular Weight: The target compound (318.36 g/mol) is heavier than simpler glycol ethers (e.g., 120.15 g/mol for 2-(2-methoxyethoxy)ethanol) due to its extended ethoxy chain and aromatic group . Volatility: Branched analogs like 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]ethanol exhibit lower volatility than the target compound, which likely has intermediate volatility due to its mixed hydrophilic-lipophilic structure .

Synthetic Routes: The target compound can be synthesized via Williamson etherification, similar to methods described for 2-(2-(dodecyloxy)ethoxy)ethanol () and sulfonium lipids (). Substituting naphthalen-2-ol for alkyl halides or phenols in these reactions would yield the desired product . In contrast, tetraethylene glycol derivatives are often byproducts of biomass gasification () or direct polymerization of ethylene oxide .

Toxicity and Safety: While direct toxicity data for the target compound is unavailable, glycol ethers with aromatic groups (e.g., 2-(2-Naphthoxy)ethanol) are generally classified as irritants. Aliphatic analogs like 2-(2-methoxyethoxy)ethanol have established occupational exposure limits (e.g., 25 ppm) due to reproductive toxicity risks . Compounds with long alkyl chains (e.g., 2-(2-(dodecyloxy)ethoxy)ethanol) show lower acute toxicity but higher environmental persistence .

Applications: Surfactant Potential: The target compound’s amphiphilic structure suggests utility in emulsions, though its performance may lag behind commercial surfactants like 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]ethanol due to steric hindrance from the naphthalene group . Pharmaceuticals: Ethoxylated naphthol derivatives are explored as drug delivery enhancers, analogous to sulfonium lipids in gene vector research () .

Biological Activity

2-(2-(2-(2-(Naphthalen-2-yloxy)ethoxy)ethoxy)ethoxy)ethanol, commonly referred to as compound 1, is a complex ether compound with potential biological applications. This article reviews the biological activities associated with this compound, including antimicrobial properties, cytotoxic effects, and its potential in drug delivery systems.

Chemical Structure and Properties

The molecular formula of compound 1 is , and its structure consists of a naphthalene moiety connected to multiple ethoxy groups. This structural arrangement contributes to its amphiphilic nature, which is significant for its biological activity.

Cytotoxic Effects

The cytotoxic effects of naphthalene derivatives have been documented in various studies. For example, naphthalene-based compounds have demonstrated cytotoxicity against cancer cell lines, which may be attributed to their ability to intercalate DNA and disrupt cellular processes. Although direct studies on compound 1 are sparse, the presence of the naphthalene group suggests a possible mechanism of action that warrants further investigation.

Table: Summary of Biological Activities

| Activity | Mechanism | References |

|---|---|---|

| Antimicrobial | Ionic and lyotropic properties | |

| Cytotoxicity | DNA intercalation and disruption of cellular processes |

Case Studies

- Antimicrobial Study : A study on ethoxyether-functionalized compounds revealed that those with longer alkyl chains exhibited enhanced antimicrobial activity. This suggests that increasing the hydrophobic character could improve the efficacy of similar compounds like 1 .

- Cytotoxicity Assessment : In a comparative analysis of naphthalene derivatives, several compounds demonstrated significant cytotoxic effects against breast cancer cell lines. The results indicate that modifications in the alkyl chain length and branching may influence activity levels .

Research Findings

Recent advancements in drug delivery systems utilizing naphthalene derivatives emphasize their role as carriers for therapeutic agents. The amphiphilic nature of compound 1 allows for encapsulation of hydrophobic drugs, enhancing solubility and bioavailability. This property has been explored in various formulations aimed at improving drug delivery efficacy .

Q & A

Q. What are the recommended methods for synthesizing 2-(2-(2-(2-(Naphthalen-2-yloxy)ethoxy)ethoxy)ethoxy)ethanol in a laboratory setting?

Methodological Answer: The synthesis typically involves sequential etherification reactions. A common approach is:

Nucleophilic Substitution: React 2-naphthol with tetraethylene glycol dichloride in an anhydrous, inert atmosphere (e.g., N₂) using a base like KOH to form intermediate ethoxy linkages.

Stepwise Deprotection: Use catalytic hydrogenation or acidic hydrolysis to remove protecting groups (if applicable).

Purification: Employ column chromatography (silica gel, chloroform/methanol gradient) or fractional distillation to isolate the product.

Critical Considerations: Monitor reaction progress via thin-layer chromatography (TLC) and ensure anhydrous conditions to avoid hydrolysis of ethoxy groups .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify naphthalene aromatic protons (δ 7.2–8.0 ppm) and ethoxy chain protons (δ 3.4–3.8 ppm). Integration ratios confirm repeat ethoxy units.

- FT-IR: Detect hydroxyl (ν ~3400 cm⁻¹) and ether (ν ~1100 cm⁻¹) stretches.

- Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., [M+Na]⁺ peak) and fragmentation patterns to validate branching .

Q. How does the solubility profile of this compound vary with solvent polarity, and what implications does this have for experimental design?

Methodological Answer:

- Polar Solvents (e.g., Water): Limited solubility due to the hydrophobic naphthalene moiety.

- Chloroform/DCM: High solubility (≥50 mg/mL) due to compatibility with ethoxy chains.

- Ethanol/Methanol: Moderate solubility (~20–30 mg/mL).

Implications: Use chloroform for reaction media, ethanol for biological assays, and DMSO for stock solutions. Pre-screen solubility to avoid precipitation in mixed-solvent systems .

Advanced Research Questions

Q. How can researchers assess the potential genotoxic effects of this compound in vitro?

Methodological Answer:

- Ames Test: Use Salmonella strains (TA98, TA100) with metabolic activation (S9 fraction) to detect mutagenicity.

- Comet Assay: Treat mammalian cells (e.g., HepG2) and quantify DNA strand breaks via electrophoresis.

- Controls: Include positive (e.g., ethyl methanesulfonate) and vehicle (solvent-only) controls. Normalize data to cell viability (MTT assay).

Data Interpretation: A ≥2-fold increase in DNA damage vs. controls indicates genotoxic risk .

Q. What strategies are employed to resolve discrepancies in reported thermodynamic properties (e.g., boiling point, enthalpy of vaporization)?

Methodological Answer:

- Comparative Analysis: Cross-reference experimental data (e.g., NIST Chemistry WebBook) with computational models (Joback/Crippen group contribution method).

- Validation: Replicate measurements using differential scanning calorimetry (DSC) for ΔvapH and gas chromatography for boiling points.

- Error Sources: Account for impurities (>95% purity required) and instrument calibration drift .

Q. How can the compound's affinity for nucleic acids be quantified, and what experimental controls are critical in these assays?

Methodological Answer:

- Fluorescence Quenching: Titrate the compound into ethidium bromide (EtBr)-DNA complexes and measure emission decrease (λex = 510 nm, λem = 595 nm). Calculate binding constants via Stern-Volmer plots.

- Electrophoretic Mobility Shift Assay (EMSA): Observe retardation of DNA migration in agarose gels.

- Controls: Use calf thymus DNA as a non-specific competitor and validate with known intercalators (e.g., doxorubicin). Ensure ionic strength (e.g., 150 mM NaCl) mimics physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.